

# GSK4027 IC50 cellular vs biochemical assays correlation

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Compound Focus: **GSK 4027**

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## Biochemical vs Cellular Activity Data for GSK4027

The following table summarizes the key potency data for GSK4027, demonstrating its target engagement across different experimental settings.

Assay Type	Target	Measured Parameter	Value	Description
Biochemical (TR-FRET) [1] [2]	PCAF Bromodomain	IC <sub>50</sub>	40 nM	Competition assay using recombinant GST-tagged PCAF bromodomain (amino acids 719-832) [1] [3].
Biochemical (BROMOscan) [1] [3]	PCAF Bromodomain	K <sub>i</sub>	1.4 nM	High-throughput binding assay against a truncated PCAF bromodomain [1].
	GCN5 Bromodomain	K <sub>i</sub>	1.4 nM	High-throughput binding assay [1].
Cellular (NanoBRET) [1] [2]	Full-length PCAF in HEK293 cells	IC <sub>50</sub>	60 nM	Displacement of NanoLuc-tagged full-length PCAF from Halo-tagged histone H3.3 [1].

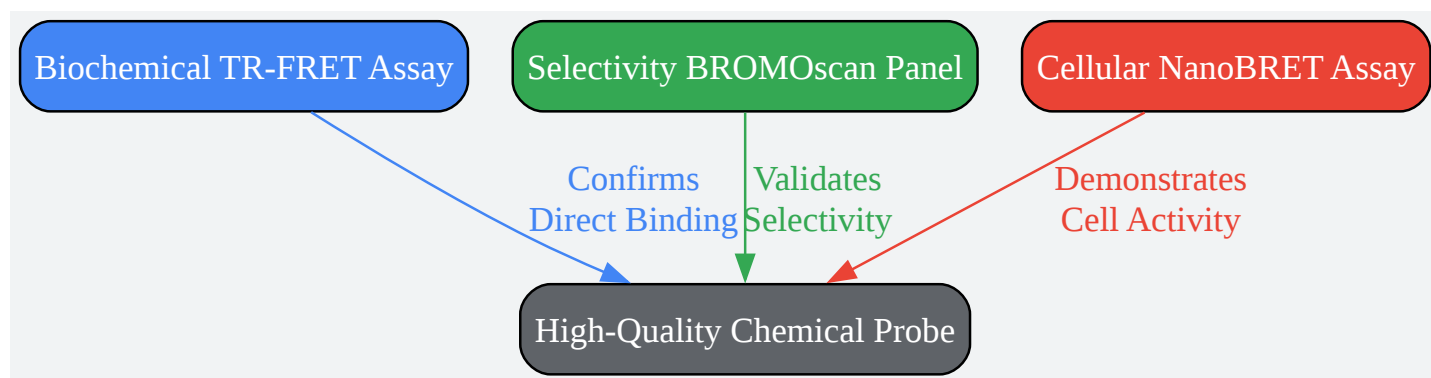
## Detailed Experimental Protocols

The high-quality correlation between biochemical and cellular data for GSK4027 is underpinned by robust and well-characterized experimental methods.

- TR-FRET Binding Competition Assay [1] [3]
  - **Purpose:** To measure direct binding and inhibitory potency ( $IC_{50}$ ) of GSK4027 to the recombinant PCAF bromodomain in a biochemical setting.
  - **Methodology:**
    - **Protein:** Uses a recombinant, GST-tagged PCAF bromodomain (amino acids 719-832).
    - **Format:** Assay is performed in a 384-well plate format.
    - **Detection:** A terbium-labeled anti-GST antibody and a fluorescein-labeled tracer ligand are used.
    - **Measurement:** The competition between GSK4027 and the fluorescent tracer for the bromodomain binding site is measured by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The decrease in TR-FRET signal is used to calculate the  $IC_{50}$  value.
- BROMOScan Selectivity Profiling [1] [3]
  - **Purpose:** To comprehensively evaluate the binding affinity ( $K_i$ ) and selectivity of GSK4027 across a wide panel of bromodomains.
  - **Methodology:**
    - **Panel:** Screens against 35 human bromodomains to generate a full selectivity profile.
    - **Technology:** Based on a high-throughput binding assay using immobilized bromodomains.
    - **Output:** Provides quantitative dissociation constant ( $K_i$ ) values, confirming high potency for PCAF/GCN5 and >70-fold selectivity over other bromodomains like BRD1, BRPF1, and BRPF3 [1] [4].
- Cellular NanoBRET Target Engagement [1] [2]
  - **Purpose:** To confirm that GSK4027 engages its intended target inside living cells.
  - **Methodology:**
    - **Cell Line:** HEK293 cells.
    - **Engineering:** Cells are engineered to express two key components:
      - Full-length human PCAF fused to a NanoLuc luciferase (the energy donor).
      - Histone H3.3 fused to a HaloTag (the energy acceptor).

- **Principle:** In the absence of an inhibitor, the close proximity between PCAF and histone H3.3 allows for Bioluminescence Resonance Energy Transfer (BRET). When GSK4027 enters the cell and binds the PCAF bromodomain, it disrupts this interaction, reducing the BRET signal.
- **Measurement:** The concentration-dependent decrease in BRET signal is used to calculate the cellular IC<sub>50</sub>.

The experimental workflow below illustrates how these key assays connect to establish GSK4027 as a high-quality chemical probe:



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## Interpretation of the Data Correlation

The close agreement between the biochemical IC<sub>50</sub> (40 nM) and cellular IC<sub>50</sub> (60 nM) for GSK4027 is a key indicator of its quality as a chemical probe [1]. This strong correlation suggests two important characteristics:

- **Excellent Cell Permeability:** The molecule can efficiently cross the cell membrane to reach its intracellular target without significant trapping or efflux [1] [5].
- **Minimal Off-Target Confounding:** The high selectivity profile reduces the likelihood that the cellular activity is driven by non-specific interactions with other proteins [1] [4].

This data package, combining quantitative binding, broad selectivity screening, and cellular target engagement, provides researchers with high confidence that phenotypes observed with GSK4027 are specifically due to inhibition of the PCAF/GCN5 bromodomains.

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